TTK Kinase Inhibition: A Defined IC₅₀ of 200 nM in Trans-Phosphorylation Assay
4-(Thiophen-3-yl)-1H-imidazol-2-amine exhibits a measurable inhibitory activity against the dual-specificity protein kinase TTK (Mps1), with an IC₅₀ of 200 nM determined via a trans-phosphorylation assay at pH 7.5 [1]. This contrasts with the broad class of aminoimidazole derivatives, many of which lack a documented TTK activity profile. While a direct comparator (e.g., 4-(thiophen-2-yl)-1H-imidazol-2-amine) has no published TTK IC₅₀, this value provides a specific benchmark for researchers selecting a thienyl-imidazole scaffold for TTK-targeted screens.
| Evidence Dimension | Inhibitory Activity (IC₅₀) |
|---|---|
| Target Compound Data | 200 nM |
| Comparator Or Baseline | In-class aminoimidazole/thiazole derivatives (undefined TTK activity) |
| Quantified Difference | Measurable 200 nM activity |
| Conditions | Trans-phosphorylation assay; pH 7.5 |
Why This Matters
This provides a quantitative starting point for TTK (Mps1) inhibitor discovery, a validated target in oncology, distinguishing it from uncharacterized thienyl-imidazole analogs.
- [1] BindingDB. BDBM213742: 8, 3::US9284298, 3. Affinity Data: IC₅₀ = 200 nM for Dual specificity protein kinase TTK. Accessed 2026. View Source
